

An In-depth Technical Guide to the Physical Properties of (S)-(-)-Citronellic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(-)-Citronellic acid

Cat. No.: B2936272

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-Citronellic acid, a naturally occurring monoterpenoid, presents a chiral scaffold of significant interest in the fields of fine chemical synthesis, fragrance development, and pharmaceutical research. A thorough understanding of its physical properties is fundamental to its application, enabling precise control over reaction conditions, formulation development, and analytical characterization. This guide provides a comprehensive overview of the key physical characteristics of **(S)-(-)-Citronellic acid**, offering insights into its behavior and handling for scientific applications.

Chemical Identity and Molecular Structure

(S)-(-)-Citronellic acid is systematically named (3S)-3,7-Dimethyl-6-octenoic acid^[1]. Its molecular structure consists of a ten-carbon chain with a carboxylic acid functional group, a chiral center at the C3 position, and a double bond between C6 and C7.

- Molecular Formula: C₁₀H₁₈O₂^{[2][3][4][5]}
- Molecular Weight: 170.25 g/mol ^{[2][6][3][4][5][7]}
- CAS Number: 2111-53-7^{[1][2][3][4][8][9]}
- Synonyms: (S)-(-)-3,7-Dimethyl-6-octenoic acid^{[2][3][4]}

The structural attributes of **(S)-(-)-Citronellic acid**, particularly its chirality and the presence of both a hydrophilic carboxylic acid and a lipophilic carbon chain, are pivotal in determining its physical and chemical behavior.

Caption: 2D structure of **(S)-(-)-Citronellic acid**.

Macroscopic and Thermodynamic Properties

The physical state and thermodynamic constants of **(S)-(-)-Citronellic acid** are crucial for its storage, handling, and use in various experimental setups.

Physical State and Appearance

(S)-(-)-Citronellic acid is typically a colorless to pale-yellow liquid at room temperature[1][5]. Its distinct, often described as green-grassy, odor is a notable characteristic[10].

Thermal Properties

The boiling and melting points are critical for purification techniques such as distillation and for understanding the compound's phase behavior.

- Boiling Point: The boiling point is reported under reduced pressure. Values include 115-120 °C at 0.4 mmHg and 121-122 °C at 1 mmHg[2][8][10]. A boiling point of 257°C at atmospheric pressure has also been reported for the racemic mixture[6].
- Melting Point: While often a liquid at room temperature, a melting point of 121 - 122 °C / 1 mmHg has been listed, which likely refers to the boiling point at that pressure[5]. The racemic form has a reported melting point of 257°C, which is likely the boiling point as well[7].

Density and Refractive Index

These properties are useful for identification, purity assessment, and in the formulation of solutions.

- Density: The density is consistently reported to be approximately 0.926 g/mL at 25 °C[2][8]. Another source lists a value of 0.923 g/mL at 25 °C[10].

- Refractive Index: The refractive index (n_{20}/D) is typically in the range of 1.453 to 1.454[2][8][10].

Optical Properties

As a chiral molecule, the specific rotation of **(S)-(-)-Citronellic acid** is a defining characteristic, essential for confirming its enantiomeric purity.

- Specific Rotation: The specific optical rotation ($[\alpha]_{25}/D$) is reported as -8° (neat)[2]. Another source specifies a range of -9.0 to -7.0 degrees (neat)[9]. This negative sign indicates its levorotatory nature.

Solubility Profile

The solubility of **(S)-(-)-Citronellic acid** is dictated by its amphiphilic character, possessing both a polar carboxylic acid head and a nonpolar hydrocarbon tail.

- Water Solubility: It is generally considered insoluble or almost insoluble in water[7][10][11].
- Organic Solvent Solubility: It is soluble in alcohols and oils[7][10]. Specifically, it is soluble in most fixed oils and propylene glycol, but insoluble in glycerol[7].

This differential solubility is fundamental to extraction and purification processes, as well as its behavior in biological systems.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of **(S)-(-)-Citronellic acid**.

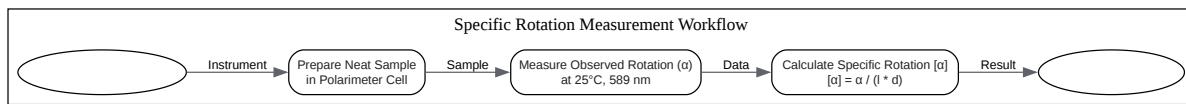
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR spectra are available and provide detailed information about the carbon-hydrogen framework of the molecule[12][13][14].
- Infrared (IR) Spectroscopy: IR spectra reveal the presence of key functional groups, notably the broad O-H stretch of the carboxylic acid and the C=O stretch[12].

- Mass Spectrometry (MS): Mass spectral data is available, which aids in determining the molecular weight and fragmentation pattern of the compound[7].

Summary of Physical Properties

Property	Value	Source(s)
CAS Number	2111-53-7	[2][3][4][8][9]
Molecular Formula	C ₁₀ H ₁₈ O ₂	[1][2][3][4][5]
Molecular Weight	170.25 g/mol	[2][6][3][4][5][7]
Appearance	Colorless to pale-yellow liquid	[1][5]
Form	Liquid	[2]
Boiling Point	115-120 °C / 0.4 mmHg; 121-122 °C / 1 mmHg	[2][8][10]
Density	0.926 g/mL at 25 °C	[2][8]
Refractive Index	n _{20/D} 1.453 - 1.454	[2][8][10]
Specific Rotation	[α] _{25/D} -8° (neat)	[2]
Solubility	Insoluble in water; Soluble in alcohols and oils	[7][10][11]

Experimental Protocols


Determination of Specific Rotation

The specific rotation of **(S)-(-)-Citronellic acid** is a critical parameter for verifying its enantiomeric identity and purity.

Methodology:

- Instrument: A calibrated polarimeter is used.
- Sample Preparation: The sample is analyzed "neat," meaning without a solvent. The liquid is carefully transferred to a polarimeter cell of a known path length (e.g., 1 dm).

- Measurement: The temperature is maintained at 25 °C, and the sodium D-line (589 nm) is used as the light source.
- Calculation: The observed rotation (α) is measured, and the specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l * d)$, where 'l' is the path length in decimeters and 'd' is the density of the liquid in g/mL.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the specific rotation of **(S)-(-)-Citronellic acid**.

Safety and Handling

(S)-(-)-Citronellic acid is a combustible liquid and should be handled with appropriate care in a well-ventilated area[3]. It is classified as a skin irritant and can be toxic upon dermal contact. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry place away from ignition sources.

Applications in Research and Drug Development

The unique structural features of **(S)-(-)-Citronellic acid** make it a valuable chiral building block in organic synthesis. Its potential anti-inflammatory and antimicrobial properties are also being explored in pharmaceutical research[5]. A thorough understanding of its physical properties is essential for its effective use in these and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2111-53-7|(S)-(-)-Citronellic Acid|Rlavie [rlavie.com]
- 2. (S)-(-)-Citronellic acid 98 2111-53-7 [sigmaaldrich.com]
- 3. (S)-(-)-Citronellic acid (98%) - Amerigo Scientific [amerigoscientific.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ScenTree - Citronellic acid (CAS N° 502-47-6) [scentree.co]
- 7. Citronellic acid | C10H18O2 | CID 10402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Sigma-Aldrich [sigmaaldrich.com]
- 10. CITRONELLIC ACID | 502-47-6 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of (S)-(-)-Citronellic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2936272#s-citronellic-acid-physical-properties\]](https://www.benchchem.com/product/b2936272#s-citronellic-acid-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com